molecular formula C51H50F6N4O7 B10830911 (2R)-1-[2-[2-[2-[4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenoxy]ethoxy]ethoxy]ethylamino]-3-[4-phenylmethoxy-3-(3-phenylpropoxy)phenoxy]propan-2-ol

(2R)-1-[2-[2-[2-[4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenoxy]ethoxy]ethoxy]ethylamino]-3-[4-phenylmethoxy-3-(3-phenylpropoxy)phenoxy]propan-2-ol

Cat. No.: B10830911
M. Wt: 945.0 g/mol
InChI Key: RFLBGKJLIDOOAA-RRHRGVEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PHTPP-1304 is a synthetic organic compound known for its role as a novel protein degrader. It binds to the estrogen receptor beta via the estrogen receptor beta antagonist PHTPP domain and simultaneously to the autophagy receptor p62, targeting the estrogen receptor beta for degradation. This class of degrader is called an autophagy-targeting chimera, or AUTOTAC .

Preparation Methods

Synthetic Routes and Reaction Conditions

PHTPP-1304 is synthesized through a series of chemical reactions involving the coupling of various organic molecules. The synthesis typically involves the following steps:

Industrial Production Methods

The industrial production of PHTPP-1304 involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The process also involves purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

PHTPP-1304 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

PHTPP-1304 has a wide range of scientific research applications, including:

Mechanism of Action

PHTPP-1304 exerts its effects by binding to the estrogen receptor beta and the autophagy receptor p62. This binding induces p62 self-oligomerization and the formation of p62 and estrogen receptor beta puncta, which are affected by autophagic flux. The compound targets the estrogen receptor beta for degradation via the autophagy-lysosome system, bypassing the proteasome .

Comparison with Similar Compounds

PHTPP-1304 is unique in its dual targeting mechanism, binding both the estrogen receptor beta and the autophagy receptor p62. Similar compounds include:

PHTPP-1304 stands out due to its specific targeting of the estrogen receptor beta and its ability to induce autophagic degradation, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C51H50F6N4O7

Molecular Weight

945.0 g/mol

IUPAC Name

(2R)-1-[2-[2-[2-[4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenoxy]ethoxy]ethoxy]ethylamino]-3-[4-phenylmethoxy-3-(3-phenylpropoxy)phenoxy]propan-2-ol

InChI

InChI=1S/C51H50F6N4O7/c52-50(53,54)45-32-46(51(55,56)57)61-49(59-45)47(48(60-61)39-16-8-3-9-17-39)38-18-20-41(21-19-38)65-30-29-64-28-27-63-26-24-58-33-40(62)35-67-42-22-23-43(68-34-37-13-6-2-7-14-37)44(31-42)66-25-10-15-36-11-4-1-5-12-36/h1-9,11-14,16-23,31-32,40,58,62H,10,15,24-30,33-35H2/t40-/m1/s1

InChI Key

RFLBGKJLIDOOAA-RRHRGVEJSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCCOC2=C(C=CC(=C2)OC[C@@H](CNCCOCCOCCOC3=CC=C(C=C3)C4=C5N=C(C=C(N5N=C4C6=CC=CC=C6)C(F)(F)F)C(F)(F)F)O)OCC7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=C(C=CC(=C2)OCC(CNCCOCCOCCOC3=CC=C(C=C3)C4=C5N=C(C=C(N5N=C4C6=CC=CC=C6)C(F)(F)F)C(F)(F)F)O)OCC7=CC=CC=C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.